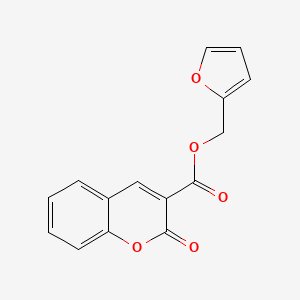

(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate” is a chemical compound. It is a derivative of 2H-chromene, which is an important oxygen heterocycle . The compound has a molecular formula of C11H8O4 .

Synthesis Analysis

The synthesis of 2H-chromenes, including derivatives like “(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate”, has been a subject of research. Two major synthetic strategies have been developed towards such compounds, including benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . Another method involves the use of furan-2-yl anions as robust γ-oxo and γ-hydroxyl acyl anion equivalents to convert aldehydes and ketones into trifunctionalized dihydroxyl ketones and hydroxyl diones .Molecular Structure Analysis

The molecular structure of “(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate” can be represented by the SMILES stringO=C1OC2=CC=CC=C2C=C1C(OC)=O . The compound has an average mass of 204.179 Da and a monoisotopic mass of 204.042252 Da .

Scientific Research Applications

Medicinal Chemistry and Drug Development

(a) Antioxidant Properties:- The compound’s unique structure may contribute to antioxidant activity, making it relevant for potential therapeutic applications .

- Dihydropyrimidines, including derivatives of this compound, have demonstrated anti-inflammatory properties. Researchers explore their potential as anti-inflammatory agents .

- Some dihydropyrimidine derivatives act as calcium-channel antagonists, which could be valuable in cardiovascular research and drug development .

- The compound’s heterocyclic structure may be relevant for antimalarial drug discovery. Investigating its efficacy against Plasmodium parasites is an area of interest .

Cytotoxicity Studies

- Methyl 2-oxo-2H-pyran-3-carboxylate (a related compound) has been used to investigate cytotoxic profiles against oral human normal and tumor cells .

Antibacterial Activity

- A series of novel 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones, synthesized from similar precursors, were assayed for antibacterial activity against gram-positive and gram-negative bacteria .

Anticancer Potential

- Derivatives with a furan moiety have been evaluated for anticancer activity. For instance, 2-(5-R-benzyl-4-oxo-3-arylthiazolidin-2-ylidene)-2-cyano-N-(furan-2-ylmethyl)acetamides showed potent cytotoxic effects against leukemia cell lines .

Novel Thiazolidinone Derivatives

- In 2022, researchers designed and synthesized 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives. These compounds were evaluated for antimicrobial activity against various bacterial strains .

Future Directions

The future directions in the research of “(furan-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, furan-2-yl anions have been demonstrated as robust γ-oxo and γ-hydroxyl acyl anion equivalents, which opens up new possibilities for the synthesis of complex molecules .

properties

IUPAC Name |

furan-2-ylmethyl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-14(19-9-11-5-3-7-18-11)12-8-10-4-1-2-6-13(10)20-15(12)17/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVLXBZPKQFDCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

furan-2-ylmethyl 2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483649.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B6483666.png)

![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B6483672.png)

![5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483677.png)

![N-[(4-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483678.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483686.png)

![5-[(4-chlorophenyl)amino]-N-[(3-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483688.png)

![5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483690.png)

![5-[(2-fluorophenyl)amino]-N-(4-methylcyclohexyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483694.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B6483710.png)

![{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B6483729.png)

![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6483732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B6483736.png)